2-Methyl-1-tosyl-1H-indol-5-amine
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Overview
Description
2-Methyl-1-tosyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of a base to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-tosyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-1-tosyl-1H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-tosyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indol-5-amine: Lacks the tosyl group, which can affect its reactivity and biological activity.
1-Tosyl-1H-indol-5-amine: Similar structure but without the methyl group, leading to different chemical and biological properties.
Uniqueness
2-Methyl-1-tosyl-1H-indol-5-amine is unique due to the presence of both the methyl and tosyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C16H16N2O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylindol-5-amine |
InChI |
InChI=1S/C16H16N2O2S/c1-11-3-6-15(7-4-11)21(19,20)18-12(2)9-13-10-14(17)5-8-16(13)18/h3-10H,17H2,1-2H3 |
InChI Key |
SRSAGSGLEYFGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=CC(=C3)N)C |
Origin of Product |
United States |
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